(3Z)-3-[(1,3-thiazol-2-ylamino)methylidene]-2H-chromene-2,4(3H)-dione
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Overview
Description
3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione is a complex organic compound that features a thiazole ring and a benzopyran structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione typically involves the Hantzsch method. This method is used to synthesize N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents . The reaction conditions often include the use of thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzopyran rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Silica-supported tungstosilisic acid, piperidine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of functional dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The benzopyran structure may contribute to its antioxidant properties, protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
What sets 3-{[(1,3-thiazol-2-yl)amino]methylidene}-3,4-dihydro-2H-1-benzopyran-2,4-dione apart is its unique combination of a thiazole ring and a benzopyran structure. This dual functionality allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C13H8N2O3S |
---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-1,3-thiazol-2-yliminomethyl]chromen-2-one |
InChI |
InChI=1S/C13H8N2O3S/c16-11-8-3-1-2-4-10(8)18-12(17)9(11)7-15-13-14-5-6-19-13/h1-7,16H/b15-7+ |
InChI Key |
KOOYRVJKOATWCF-VIZOYTHASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC=CS3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=CS3)O |
Origin of Product |
United States |
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